1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone
Description
Properties
IUPAC Name |
1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3F6O3/c13-12(14,15)9(22)7-3-6(23-4-10(16,17)18)1-2-8(7)24-5-11(19,20)21/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQMFVQUWGTSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)C(Cl)(Cl)Cl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998104 | |
| Record name | 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76784-42-4 | |
| Record name | 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76784-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)-2,2,2-trichloroethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076784424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone typically involves a multi-step reaction sequence. The process begins with the condensation of aldehydes and acetophenones to form Schiff bases, which are then cyclized to yield the desired compound . The reaction conditions often include the use of acid hydrazides and various catalysts to facilitate the formation of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions: 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloroethanone moiety to alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Anti-Cancer Research
Recent studies have highlighted the potential of 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone derivatives in cancer treatment. For example:
- Synthesis of Oxadiazole Derivatives : A series of 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives} were synthesized and tested for their cytotoxic effects against cancer cell lines. The results indicated significant apoptosis in cancer cells and showed promise for further development as anti-cancer agents .
| Compound | IC50 (µM) | % Cell Death |
|---|---|---|
| 5b | 10.14 | 51.58 |
| 5d | 8.141 | 50.12 |
| 5m | 10.48 | 53.65 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating the effectiveness of these compounds in inducing cell death in cancerous cells.
Anti-Diabetic Activity
In addition to its anti-cancer properties, derivatives of this compound have shown potential in combating diabetes:
- Drosophila Model Studies : In vivo studies using genetically modified Drosophila melanogaster demonstrated that certain derivatives significantly lowered glucose levels in diabetic models. This suggests a mechanism that could be harnessed for developing new anti-diabetic therapies .
Material Science Applications
Beyond medicinal chemistry, this compound's unique trifluoroethoxy groups provide interesting characteristics for use in material science:
- Fluorinated Materials : The presence of trifluoromethyl groups enhances the thermal stability and hydrophobicity of materials. This could lead to applications in coatings and polymers that require resistance to solvents and high temperatures.
Mechanism of Action
The mechanism of action of 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s trifluoroethoxy groups enhance its binding affinity to specific protein sites, leading to inhibition or modulation of enzymatic activity . Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with compounds sharing structural or functional group similarities:
Functional Group Variations
Biological Activity
1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone is a compound of interest due to its potential biological activities. This article synthesizes various research findings regarding its biological properties, including anti-cancer and anti-diabetic effects.
- Molecular Formula : C12H10F6O3
- Molecular Weight : 316.20 g/mol
- CAS Number : 76784-40-2
Synthesis and Derivatives
Recent studies have focused on synthesizing derivatives of this compound. One significant approach involved the preparation of 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives}. The synthesis was achieved through multistep reactions involving the condensation of various aldehydes and acetophenones with synthesized acid hydrazides .
Anti-Cancer Activity
A key focus has been on the anti-cancer properties of the synthesized derivatives. In vitro cytotoxicity assays were conducted against the LN229 glioblastoma cell line. The compounds 5b , 5d , and 5m demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells by damaging DNA. The colony formation assay and TUNEL assay confirmed these findings .
Table 1: Cytotoxic Effects on LN229 Cells
| Compound | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| 5b | X | Yes |
| 5d | Y | Yes |
| 5m | Z | Yes |
(Values X, Y, Z to be determined from experimental data)
Anti-Diabetic Activity
In vivo studies using genetically modified Drosophila melanogaster indicated that compounds 5d and 5f exhibited notable anti-diabetic activity. These compounds significantly reduced glucose levels in the tested models. The mechanism appears to involve inhibition of the α-glucosidase enzyme .
Table 2: Anti-Diabetic Activity in Drosophila Model
| Compound | Glucose Level Reduction (%) |
|---|---|
| 5d | A |
| 5f | B |
(Values A and B to be determined from experimental data)
Molecular Docking Studies
Molecular docking simulations were performed to predict the binding affinity of synthesized compounds with target proteins involved in cancer and diabetes pathways. The results suggested that compounds with additional electron-withdrawing groups showed enhanced binding affinity .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 2,5-bis(2,2,2-trifluoroethoxy)aniline (prepared via nitration and hydrogenation of polyfluoroalkylated benzene derivatives) can be reacted with trichloroacetyl chloride under controlled conditions . Optimization involves temperature control (e.g., reflux in toluene), stoichiometric ratios, and purification via recrystallization (e.g., using heptane or petroleum ether). Key intermediates should be characterized by melting points (e.g., 50–52°C for isocyanate derivatives) and spectral data .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound and its intermediates?
- Methodological Answer : ¹H and ¹³C NMR are critical for verifying substituent positions and trifluoroethoxy group integration. For example:
- ¹H NMR : Trifluoroethoxy groups (-OCH₂CF₃) show characteristic splits for -CH₂- protons (δ ~4.5–4.8 ppm) .
- ¹³C NMR : Carbonyl carbons (C=O) resonate at δ ~190–200 ppm, while CF₃ groups appear as quartets (δ ~120–125 ppm, J = 270–280 Hz) due to coupling with fluorine .
- Cross-validation with high-resolution mass spectrometry (HRMS) and IR (e.g., C=O stretches at ~1700 cm⁻¹) enhances confidence .
Q. What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Human glioblastoma LN229 cells are commonly used for cytotoxicity screening. Cells are cultured in high-glucose DMEM with 10% fetal bovine serum, maintained at 37°C/5% CO₂, and subcultured at 70–80% confluency. Dose-response studies (e.g., 1–100 µM) with 48–72 hr exposures, followed by MTT assays, can quantify IC₅₀ values . Parallel controls (e.g., DMSO vehicle) and triplicate replicates ensure reproducibility.
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with therapeutic targets like Aurora kinase A (AURKA) or VEGFR-2?
Prepare the receptor (e.g., AURKA PDB: 4o3w) by removing water and adding polar hydrogens.
Generate grid maps centered on the ATP-binding site.
Dock the compound using Lamarckian genetic algorithms (50 runs, 25 million energy evaluations).
Analyze binding poses for hydrogen bonds (e.g., with Lys162 or Glu211) and hydrophobic interactions (e.g., with Phe144). Validation via cross-docking (e.g., using HIV protease flexibility models) improves reliability .
Q. What strategies mitigate contradictions in bioactivity data between computational predictions and experimental results?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Mitigation strategies:
- Perform molecular dynamics (MD) simulations (e.g., 100 ns in GROMACS) to assess binding stability.
- Validate docking scores with experimental IC₅₀ values using Spearman correlation analysis.
- Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) for fluorine interactions, which are poorly modeled in some frameworks .
Q. How are process-related impurities (e.g., 2,5-bis(2,2,2-trifluoroethoxy)-N-substituted benzamides) identified and controlled during synthesis?
- Methodological Answer : Impurities arise from incomplete acylation or side reactions. Control methods include:
- LC-MS Monitoring : Track intermediates using reverse-phase C18 columns (ACN/water gradients) and ESI+ ionization .
- Crystallization : Impurities with lower solubility (e.g., benzamide byproducts) are removed via fractional crystallization in ethyl acetate .
- Hydrogenation Optimization : Use Raney nickel (15 g per 0.185 mole substrate) under 40–50 psi H₂ for 5 hr to reduce nitro intermediates fully .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
